Phenol, 2-methoxy-4-(2-quinolinyl)ethenyl-
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Overview
Description
2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol is a complex organic compound that features both a quinoline and a phenol moiety. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring, known for its biological activity, combined with the phenolic group, makes this compound a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis.
Coupling Reaction: The quinoline derivative is then coupled with a phenolic compound through a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenolic group can generate reactive oxygen species, leading to oxidative stress in cells. These mechanisms make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Quinoline: Shares the quinoline moiety but lacks the phenolic group.
2-Methoxy-4-vinylphenol: Similar structure but lacks the quinoline ring.
4-Hydroxyquinoline: Contains the quinoline ring and a hydroxyl group but lacks the methoxy group.
Uniqueness: 2-Methoxy-4-[2-(quinolin-2-yl)ethenyl]phenol is unique due to the combination of the quinoline and phenolic moieties, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3/b9-6+ |
InChI Key |
XZOWQMSJRBHFJX-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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